molecular formula C7H7BF3NO3 B6354869 6-Methoxy-2-(trifluoromethyl)pyridine-3-boronic acid CAS No. 2096338-27-9

6-Methoxy-2-(trifluoromethyl)pyridine-3-boronic acid

Cat. No. B6354869
M. Wt: 220.94 g/mol
InChI Key: BXNHLKAGWMOLGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy-2-(trifluoromethyl)pyridine-3-boronic acid (6-MTPBA) is a boronic acid derivative that is widely used in organic synthesis and scientific research due to its unique properties. It is a versatile reagent that can be used as a catalyst, ligand, or scavenger in a variety of reactions. 6-MTPBA has been found to be particularly useful in the synthesis of heterocyclic compounds, such as pyridines, pyrimidines, and thiophenes. In addition, it has been used for the synthesis of a variety of pharmaceuticals and other biologically active compounds.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 6-Methoxy-2-(trifluoromethyl)pyridine-3-boronic acid involves the conversion of 6-Methoxy-2-(trifluoromethyl)pyridine to the corresponding boronic acid derivative through a series of reactions.

Starting Materials
6-Methoxy-2-(trifluoromethyl)pyridine, Boronic acid, Sodium hydroxide, Hydrochloric acid, Sodium borohydride, Hydrogen peroxide, Acetic acid, Methanol, Wate

Reaction
Step 1: 6-Methoxy-2-(trifluoromethyl)pyridine is reacted with boronic acid in the presence of sodium hydroxide to form the corresponding boronic ester., Step 2: The boronic ester is then hydrolyzed using hydrochloric acid to form the boronic acid., Step 3: The boronic acid is reduced using sodium borohydride to form the corresponding alcohol., Step 4: The alcohol is oxidized using hydrogen peroxide in the presence of acetic acid to form the corresponding aldehyde., Step 5: The aldehyde is then reacted with boronic acid in the presence of sodium hydroxide to form the final product, 6-Methoxy-2-(trifluoromethyl)pyridine-3-boronic acid.

Scientific Research Applications

6-Methoxy-2-(trifluoromethyl)pyridine-3-boronic acid has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of a variety of heterocyclic compounds, such as pyridines, pyrimidines, and thiophenes. In addition, it has been used to synthesize a variety of pharmaceuticals and other biologically active compounds. Furthermore, it has been used as a scavenger in the purification of proteins and as a ligand in the synthesis of asymmetric catalysts.

Mechanism Of Action

The mechanism of action of 6-Methoxy-2-(trifluoromethyl)pyridine-3-boronic acid is not fully understood. However, it is believed to involve the formation of a trifluoromethylated pyridine-3-boronic acid intermediate, which can then react with a variety of substrates. This intermediate can then be converted to the desired product by a variety of methods, such as hydrolysis or oxidation.

Biochemical And Physiological Effects

The biochemical and physiological effects of 6-Methoxy-2-(trifluoromethyl)pyridine-3-boronic acid are not well understood. However, it has been shown to be non-toxic when administered in small amounts in laboratory animals. In addition, it has been found to be non-mutagenic in a variety of in vitro tests.

Advantages And Limitations For Lab Experiments

The use of 6-Methoxy-2-(trifluoromethyl)pyridine-3-boronic acid in laboratory experiments provides a number of advantages. It is relatively inexpensive and can be easily synthesized in the laboratory. In addition, it is highly reactive, which allows for the rapid synthesis of a variety of heterocyclic compounds. However, it is important to note that 6-Methoxy-2-(trifluoromethyl)pyridine-3-boronic acid is a strong acid and should be handled with caution.

Future Directions

Given its versatility and potential applications, there are a number of potential future directions for 6-Methoxy-2-(trifluoromethyl)pyridine-3-boronic acid. These include its use in the synthesis of a variety of pharmaceuticals and other biologically active compounds, as well as its use in the synthesis of asymmetric catalysts. In addition, further research could be conducted to better understand its mechanism of action and to explore its potential applications in biochemistry and physiology. Finally, further research could be conducted to explore its potential uses in the purification of proteins and other biomolecules.

properties

IUPAC Name

[6-methoxy-2-(trifluoromethyl)pyridin-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF3NO3/c1-15-5-3-2-4(8(13)14)6(12-5)7(9,10)11/h2-3,13-14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNHLKAGWMOLGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(C=C1)OC)C(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-2-(trifluoromethyl)pyridine-3-boronic acid

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